molecular formula C4H10N2S B155745 Urea, 1-isopropyl-2-thio- CAS No. 1719-76-2

Urea, 1-isopropyl-2-thio-

Cat. No. B155745
CAS RN: 1719-76-2
M. Wt: 118.2 g/mol
InChI Key: POXAIQSXNOEQGM-UHFFFAOYSA-N
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Description

“Urea, 1-isopropyl-2-thio-” is a sulfur-containing derivative of urea. It is structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom .


Synthesis Analysis

A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This methodology has been found to be suitable for gram-scale synthesis of molecules having commercial application in large volumes .


Molecular Structure Analysis

The molecular formula of “Urea, 1-isopropyl-2-thio-” is C4H10N2S . It can be analyzed by reverse phase (RP) HPLC method with simple conditions .


Chemical Reactions Analysis

The most common method for the synthesis of N-substituted ureas involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by the reaction of the corresponding amine with phosgene .

Scientific Research Applications

Chiral Stationary Phases in High-Performance Liquid Chromatography (HPLC)

N-Isopropylthiourea derivatives have been synthesized and applied as chiral stationary phases in HPLC. These derivatives, particularly when used in chitosan thiourea forms, exhibit remarkable chiral recognition abilities. This is especially useful for the enantioseparation of dihydropyridine calcium antagonist racemates. The presence of thiourea substituents enhances interactions between enantiomers and chitosan derivatives, which is crucial for effective separation in pharmaceutical analysis .

Biological Applications

Thiourea derivatives, including N-Isopropylthiourea, are noted for their wide range of biological applications. They have been studied for their antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties. These compounds play a significant role in drug development and organic synthesis, offering a promising avenue for new therapeutic agents .

Safety and Hazards

The safety data sheet for urea indicates that it may form combustible dust concentrations in air and is harmful if swallowed . It is advised to use personal protective equipment as required and avoid dust formation . For thiourea, another related compound, it is classified as having acute oral toxicity, carcinogenicity, and reproductive toxicity .

Future Directions

The development of resource-efficient as well as environment-friendly synthetic processes for manufacturing chemicals and intermediates being used in large quantities is a must for sustainable industrial development . The N-substituted urea derivatives have direct applications as agrochemicals or pharmaceutical agents and also serve as building blocks for various other important chemicals .

Mechanism of Action

Target of Action

N-Isopropylthiourea, also known as Urea, 1-isopropyl-2-thio-, isopropylthiourea, or propan-2-ylthiourea, primarily targets the Nitric oxide synthase, endothelial in humans . This enzyme plays a crucial role in producing nitric oxide, a key molecule involved in various physiological and pathological processes.

Mode of Action

It is known that thiourea derivatives, including n-isopropylthiourea, can interact with their targets and cause changes in their function . For instance, thiourea inhibits the peroxidase in the thyroid gland, thus inhibiting thyroxine production .

Biochemical Pathways

N-Isopropylthiourea belongs to the class of organic compounds known as isothioureas. These compounds contain the isothiourea group, with the general structure R1SC (=NR2)N (R3)R4 (R1,R2,R3,R4=H, alkyl, aryl) It is likely that the compound affects pathways related to the production of nitric oxide and thyroxine .

Pharmacokinetics

It is known that thiourea, a related compound, is practically completely absorbed after oral administration and is excreted largely unchanged via the kidneys

Result of Action

Given its target and mode of action, it is likely that the compound affects the production of nitric oxide and thyroxine, potentially leading to changes in various physiological processes .

Action Environment

The action, efficacy, and stability of N-Isopropylthiourea can be influenced by various environmental factors. For instance, the compound’s action may be affected by the presence of other substances, pH levels, temperature, and other conditions in the environment

properties

IUPAC Name

propan-2-ylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2S/c1-3(2)6-4(5)7/h3H,1-2H3,(H3,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXAIQSXNOEQGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80169184
Record name Urea, 1-isopropyl-2-thio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80169184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Urea, 1-isopropyl-2-thio-

CAS RN

1719-76-2
Record name N-(1-Methylethyl)thiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1719-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, 1-isopropyl-2-thio-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001719762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, 1-isopropyl-2-thio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80169184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiourea, N-(1-methylethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.933
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name UREA, 1-ISOPROPYL-2-THIO-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/284G15B4P4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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